molecular formula C15H14Br2O2 B12744464 Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- CAS No. 7290-25-7

Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy-

Cat. No.: B12744464
CAS No.: 7290-25-7
M. Wt: 386.08 g/mol
InChI Key: NVRMVQAWSYWBTI-UHFFFAOYSA-N
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Description

Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- is a complex organic compound characterized by the presence of bromomethyl and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by etherification and methylation reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as iron(III) bromide or aluminum chloride to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

Major Products Formed

Mechanism of Action

The mechanism of action of Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.

Properties

CAS No.

7290-25-7

Molecular Formula

C15H14Br2O2

Molecular Weight

386.08 g/mol

IUPAC Name

4-(bromomethyl)-2-[4-(bromomethyl)phenoxy]-1-methoxybenzene

InChI

InChI=1S/C15H14Br2O2/c1-18-14-7-4-12(10-17)8-15(14)19-13-5-2-11(9-16)3-6-13/h2-8H,9-10H2,1H3

InChI Key

NVRMVQAWSYWBTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CBr)OC2=CC=C(C=C2)CBr

Origin of Product

United States

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